1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-
Description
IUPAC Nomenclature and Systematic Classification
The compound 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure, 1H-pyrrolo[2,3-b]pyridine, consists of a fused bicyclic system containing a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing). The numbering begins at the pyrrole nitrogen (position 1), proceeds through the fused edge to the pyridine nitrogen (position 7), and continues around the periphery.
Substituents are assigned positions based on this numbering:
- Position 1 : A 4-methylphenylsulfonyl group (-SO₂-C₆H₄-CH₃).
- Position 3 : An iodine atom.
- Position 5 : A phenyl group.
The full IUPAC name reflects these substituents in descending order of priority: 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine. This nomenclature aligns with the compound’s structural complexity and distinguishes it from simpler pyrrolopyridine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇IN₂O₂S |
| Molecular Weight | 476.38 g/mol (calculated) |
| CAS Registry Number | 271-63-6 |
| Systematic Classification | Heterocyclic, sulfonamide, aryl halide |
Molecular Architecture and Conformational Analysis
The molecular architecture of this compound is defined by its fused bicyclic core and substituent arrangement. The pyrrolopyridine system adopts a nearly planar conformation due to π-electron delocalization across both rings. Key structural features include:
- Fused Ring System : The pyrrole and pyridine rings share two adjacent carbon atoms, creating a rigid, planar framework. Bond lengths within the rings (e.g., C-N: ~1.32 Å, C-C: ~1.40 Å) are consistent with aromatic systems.
- Substituent Effects :
- The 4-methylphenylsulfonyl group at position 1 introduces steric bulk and electron-withdrawing characteristics, slightly distorting the planarity of the pyrrole ring.
- The iodine atom at position 3 contributes significant van der Waals volume, influencing intermolecular interactions.
- The phenyl group at position 5 extends perpendicular to the bicyclic plane, creating a T-shaped steric profile.
Conformational analysis via computational modeling (e.g., density functional theory) reveals that the sulfonyl group’s oxygen atoms adopt a staggered conformation relative to the pyrrolopyridine core, minimizing lone pair-lone pair repulsions. The iodine and phenyl substituents exhibit restricted rotation due to steric hindrance, favoring a single dominant conformation in the solid state.
Crystallographic Data and X-ray Diffraction Studies
While X-ray diffraction data for this specific compound are not publicly available, insights can be extrapolated from related pyrrolopyridine derivatives:
- Pyrrolo[2,3-b]pyridine Core : Crystallographic studies of unsubstituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) show a planar structure with bond lengths and angles consistent with aromaticity (e.g., C(2)-N(1): 1.365 Å, C(3)-C(4): 1.423 Å).
- Sulfonamide Derivatives : Analogous sulfonamide-substituted pyrrolopyridines crystallize in monoclinic systems with space group P2₁/c. The sulfonyl group typically forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.
- Halogenated Analogues : Iodo-substituted pyrrolopyridines exhibit shortened C-I bond lengths (~2.09 Å) and intermolecular halogen bonding interactions, which could influence this compound’s packing efficiency.
A hypothetical unit cell for 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine might feature:
- Space Group : P-1 (triclinic) due to low symmetry.
- Key Interactions : Iodine-mediated halogen bonding and sulfonyl oxygen hydrogen bonding.
Comparative Analysis with Related Pyrrolopyridine Derivatives
The structural and electronic properties of this compound differ markedly from other pyrrolopyridine derivatives, as illustrated below:
Electronic Effects :
- The sulfonyl group withdraws electron density from the pyrrolopyridine core, reducing its basicity compared to unsubstituted derivatives (e.g., 7-azaindole pKa ~17 vs. ~12 for sulfonamide analogs).
- The iodine atom’s inductive effect further polarizes the C(3)-I bond, enhancing susceptibility to nucleophilic aromatic substitution.
Steric Considerations :
- The 4-methylphenyl and phenyl groups create a crowded molecular environment, limiting access to the C(3) and C(5) positions for further functionalization. This contrasts with smaller derivatives like 7-azaindole, which undergo facile electrophilic substitution.
Properties
Molecular Formula |
C20H15IN2O2S |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H15IN2O2S/c1-14-7-9-17(10-8-14)26(24,25)23-13-19(21)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
VVTOSSLOJRGANF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the Sulfonyl Group: The sulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative.
Addition of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using a phenylboronic acid derivative.
Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Halogenation and Cross-Coupling Reactions
The iodine substituent at position 3 serves as a reactive site for transition metal-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : The iodine can be replaced with aryl or heteroaryl groups using palladium catalysts. For example, analogous 3-iodo-pyrrolo[2,3-b]pyridines undergo coupling with phenylboronic acid to yield 3-aryl derivatives .
-
Buchwald-Hartwig Amination : Substitution with amines (e.g., piperidine) via Pd-catalyzed reactions has been demonstrated in related systems .
Example Reaction Conditions
| Reaction Type | Reagents/Catalysts | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 68% |
Electrophilic Substitution
The pyrrolo[2,3-b]pyridine core undergoes electrophilic substitution, with regioselectivity influenced by the sulfonyl and phenyl groups:
-
Nitration : Nitration occurs preferentially at the 2- or 3-position in similar compounds, depending on substituent directing effects. For instance, 2-phenyl derivatives are nitrated at the 3-position .
-
Bromination : Electrophilic bromine (e.g., Br₂/Fe) selectively substitutes at the 4-position in related systems .
Regioselectivity Trends
| Substituent | Preferred Position | Example Reaction | Source |
|---|---|---|---|
| 3-Iodo, 5-Phenyl | 4- or 6-position | Bromination at C4 | |
| 1-Sulfonyl | Deactivates C3 | Nitration at C2 |
Nucleophilic Substitution at the Sulfonyl Group
The para-methylphenylsulfonyl group at position 1 can participate in hydrolysis or displacement:
-
Hydrolysis : Treatment with NaOH (2.5 N) in methanol at 50°C cleaves the sulfonyl group, yielding the free NH-pyrrolopyridine .
-
Displacement : Strong nucleophiles (e.g., Grignard reagents) may replace the sulfonyl moiety under basic conditions.
Conditions for Sulfonyl Group Manipulation
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Hydrolysis | 2.5 N NaOH, MeOH, 50°C, 30 min | NH-pyrrolopyridine | |
| Nucleophilic Displacement | t-BuLi, THF, –78°C | Sulfonyl-to-alkyl |
Functionalization of the Phenyl Group
The 5-phenyl substituent can undergo electrophilic aromatic substitution (EAS):
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the pyrrolopyridine core .
-
Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, though steric hindrance from the fused ring may limit reactivity .
Mannich and Condensation Reactions
The NH-free pyrrolopyridine (after sulfonyl hydrolysis) participates in condensation reactions:
-
Mannich Reaction : Reacts with formaldehyde and secondary amines to form 3-aminomethyl derivatives .
-
Aldehyde Condensation : Forms di-3-(pyrrolopyridyl)methanes with aldehydes like benzaldehyde .
Biological Activity and Target Interactions
While not a direct reaction, the compound’s interactions with biological targets (e.g., FGFR kinases) involve non-covalent binding:
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Chemical Biology: The compound is used as a tool to study biological pathways involving FGFR signaling.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related analogs:
Biological Activity
The compound 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- is a member of the pyrrolo[2,3-b]pyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 425.38 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core substituted with an iodine atom and a sulfonyl group attached to a phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C17H16IN2O2S |
| Molecular Weight | 425.38 g/mol |
| Density | 1.54 g/cm³ |
| Boiling Point | 540 °C |
| LogP | 4.45 |
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine have shown significant cytotoxicity against various cancer cell lines. A study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cells, indicating strong potential as anticancer agents . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Inhibition of Kinases
The compound has been identified as an inhibitor of SGK-1 kinase, which plays a crucial role in cell survival and proliferation. Inhibiting SGK-1 can lead to reduced tumor cell viability and has implications for treating cancers associated with aberrant SGK-1 activity .
Antiparasitic Activity
Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antiparasitic properties. Notably, compounds targeting pteridine reductase (PTR1) in Trypanosoma brucei have demonstrated promising results. This enzyme is essential for the survival of the parasite, making it a viable target for therapeutic intervention against diseases such as African sleeping sickness .
Case Studies
- Cytotoxicity Study : A series of pyrrolo[2,3-b]pyridine derivatives were tested against multiple cancer cell lines (e.g., HeLa, MCF-7). The most potent compounds showed IC50 values ranging from 0.5 to 5 µM, indicating high efficacy in inhibiting cell growth .
- SGK-1 Inhibition : In vitro assays demonstrated that specific derivatives could effectively inhibit SGK-1 activity by over 70% at concentrations as low as 10 µM. This inhibition correlated with decreased cell viability in cancer models .
- Antiparasitic Evaluation : In vivo studies using murine models infected with Trypanosoma brucei revealed that selected pyrrolo[2,3-b]pyridine derivatives significantly reduced parasitemia levels compared to control groups .
Q & A
What synthetic strategies are effective for introducing a sulfonyl group at the N1 position of 1H-pyrrolo[2,3-b]pyridine derivatives?
Basic
The N1-sulfonylation of pyrrolo[2,3-b]pyridine derivatives typically involves reacting the parent compound with a sulfonyl chloride (e.g., 4-methylphenylsulfonyl chloride) under basic conditions. A common method employs NaH as a base in THF to deprotonate the NH group, followed by addition of the sulfonyl chloride at 0°C to room temperature . For example, 1-benzyl-5-bromo-pyrrolo[2,3-b]pyridine was synthesized using KOH and benzyl bromide via N1-alkylation, with Bu4N+HSO4⁻ as a phase-transfer catalyst . Purification often involves silica gel chromatography or recrystallization.
How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups at the 5-position of 3-iodo-pyrrolo[2,3-b]pyridines?
Advanced
Optimization requires careful selection of catalysts, solvents, and reaction conditions. For 5-substitution, use Pd(PPh3)4 or PdCl2(dppf) as catalysts in a dioxane/water solvent system with K2CO3 as the base (e.g., 105°C under microwave irradiation) . Substituents on the boronic acid (e.g., electron-donating vs. withdrawing groups) significantly impact coupling efficiency. For instance, 5-(4-trifluoromethylphenyl) derivatives achieved 87% yield, while 5-(m-tolyl) derivatives yielded 74% under similar conditions . Post-reaction purification via silica gel chromatography (e.g., CH2Cl2/EtOAc 90:10) ensures high purity.
What spectroscopic techniques are critical for characterizing 3-iodo-1-sulfonyl-pyrrolo[2,3-b]pyridine derivatives?
Basic
1H and 13C NMR are essential for confirming substitution patterns. The iodine atom at position 3 induces deshielding effects, shifting adjacent protons downfield (e.g., δ 8.93 ppm for HetH in 6c) . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹). X-ray crystallography may resolve ambiguities in regiochemistry .
How should researchers address contradictory biological activity data in FGFR inhibition assays for pyrrolo[2,3-b]pyridine derivatives?
Advanced
Discrepancies between enzymatic and cellular assays often stem from off-target effects, solubility, or metabolic instability. For example, compound 4h showed FGFR1 IC50 = 7 nM but required cellular validation to confirm efficacy . Adjust substituents to enhance selectivity: bulky groups at position 5 (e.g., trifluoromethyl) improve hydrophobic pocket interactions, while polar groups at N1-sulfonyl enhance solubility. Molecular docking (e.g., with FGFR1’s Asp641) can rationalize SAR trends .
What methods enable regioselective iodination of pyrrolo[2,3-b]pyridine at the 3-position?
Basic
Direct iodination using N-iodosuccinimide (NIS) in acetic acid at reflux achieves regioselectivity. For example, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde was iodinated using NIS and H2SO4, yielding 3-iodo derivatives . Alternative methods include iodine monochloride (ICl) in DMF. Post-reaction purification via flash chromatography isolates the desired regioisomer.
How do electronic effects of 3-iodo vs. 3-nitro substituents influence pyrrolo[2,3-b]pyridine reactivity?
Advanced
The 3-iodo group acts as a directing group for cross-coupling (e.g., Sonogashira), while the nitro group deactivates the ring, requiring harsher conditions for further functionalization. For instance, 3-nitro derivatives undergo reduction to amines (e.g., H2/Pd-C) for subsequent acylations . Iodo’s leaving-group capability enables diversification via Ullmann or Buchwald-Hartwig aminations .
What purification techniques are optimal for isolating 3-iodo-1-sulfonyl-pyrrolo[2,3-b]pyridine derivatives?
Basic
Silica gel chromatography with gradients of CH2Cl2/EtOAc (e.g., 90:10 to 70:30) effectively separates iodinated products . For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity . Recrystallization from ethanol or methanol is suitable for crystalline derivatives.
How does the N1-sulfonyl group impact kinase-ligand interactions in crystallographic studies?
Advanced
The sulfonyl group forms hydrogen bonds with kinase hinge regions (e.g., FGFR1’s Asp641) and occupies hydrophobic pockets, enhancing binding affinity . Structural studies of compound 4h revealed that the sulfonyl group stabilizes the DFG-in conformation, improving inhibitory potency . Comparative studies with non-sulfonylated analogs show reduced activity, highlighting its critical role.
What strategies improve the pharmacokinetic properties of pyrrolo[2,3-b]pyridine-based inhibitors?
Advanced
Introducing fluorinated aryl groups (e.g., 4-fluorophenyl) at position 5 enhances metabolic stability and bioavailability . Reducing molecular weight (<400 Da) improves permeability, as seen in compound 4h (MW = 389 Da) . LogP optimization via substituent modulation (e.g., methoxy groups) balances solubility and membrane penetration.
How can researchers resolve low yields in multi-step syntheses of 3,5-disubstituted derivatives?
Advanced
Optimize intermediates: For example, 5-bromo-3-nitro precursors (yield: 75%) can be coupled before iodination to minimize side reactions. Use microwave-assisted Suzuki couplings to reduce reaction times and improve yields . Parallel screening of catalysts (e.g., Pd vs. Cu) and solvents (e.g., toluene vs. DMF) identifies optimal conditions for each step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
